3-Methylisoquinoline-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylisoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-9-8(6-12-7)3-2-4-10(9)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBWLUCHBZRQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)N)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 3 Methylisoquinoline 5 Sulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. For derivatives of 3-methylisoquinoline-5-sulfonamide, multi-dimensional NMR techniques have been used for thorough characterization. nih.govnih.gov
Proton (¹H) NMR Analysis
Proton NMR spectroscopy reveals information about the chemical environment of hydrogen atoms within a molecule. In the study of isoquinoline (B145761) sulfonamide derivatives, ¹H NMR is used to identify the characteristic signals of the isoquinoline ring protons and the substituents attached to the sulfonamide group.
For instance, the ¹H NMR spectrum of N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide (a structural analogue) in CDCl₃ shows distinct signals for the isoquinoline protons. nih.gov The proton at position 1 (H-1) appears as a doublet at 9.35 ppm, while the protons at H-3 and H-4 are observed at 8.70 ppm and 8.50 ppm, respectively. nih.gov The aromatic protons H-6, H-8, and H-7 appear further upfield. nih.gov The methyl group attached to the sulfonamide nitrogen gives a characteristic singlet at 2.86 ppm. nih.gov
In another derivative, cyclohexyl[4-(3-methylisoquinoline-5-sulfonyl)piperazin-1-yl]methanone, the presence of the 3-methyl group on the isoquinoline ring is confirmed by a singlet signal. nih.gov The ¹H NMR spectrum in DMSO-d₆ shows the characteristic isoquinoline proton signals, including a singlet for H-4 at 8.24 ppm and a doublet for H-8 at 8.30 ppm. nih.gov
Interactive Table: ¹H NMR Chemical Shifts (δ) for Isoquinoline Sulfonamide Derivatives
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| N-(2-Aminoethyl)-N-methyl-isoquinoline-5-sulfonamide | H-1 | 9.35 | d | 0.8 | CDCl₃ | nih.gov |
| H-3 | 8.70 | d | 6.2 | CDCl₃ | nih.gov | |
| H-4 | 8.50 | d | 6.2 | CDCl₃ | nih.gov | |
| H-6 | 8.38 | dd | 7.4, 1.1 | CDCl₃ | nih.gov | |
| H-8 | 8.22 | m | - | CDCl₃ | nih.gov | |
| H-7 | 7.72 | dd | 7.6, 8.6 | CDCl₃ | nih.gov | |
| N-CH₂ | 3.24 | t | 6.1 | CDCl₃ | nih.gov | |
| CH₂-NH₂ | 2.88 | t | 6.1 | CDCl₃ | nih.gov | |
| N-CH₃ | 2.86 | s | - | CDCl₃ | nih.gov | |
| Cyclohexyl[4-(3-methylisoquinoline-5-sulfonyl)piperazin-1-yl]methanone | H-1 | 9.39 | s | - | DMSO-d₆ | nih.gov |
| H-6 | 8.45 | dd | 8.0, 1.1 | DMSO-d₆ | nih.gov | |
| H-8 | 8.30 | dd | 7.5, 1.1 | DMSO-d₆ | nih.gov | |
| H-4 | 8.24 | s | - | DMSO-d₆ | nih.gov | |
| H-7 | 7.78 | dd | - | DMSO-d₆ | nih.gov |
Carbon-13 (¹³C) NMR Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide, the ¹³C NMR spectrum confirms the structure by showing the expected number of carbon signals corresponding to the isoquinoline core and the side chain. nih.gov The signals for the carbon atoms of the isoquinoline ring appear in the aromatic region between 117 and 154 ppm. nih.gov The carbons of the ethylamino and methyl groups are observed at 53.1, 39.9, and 34.8 ppm. nih.gov
Interactive Table: ¹³C NMR Chemical Shifts (δ) for N-(2-Aminoethyl)-N-methyl-isoquinoline-5-sulfonamide
| Carbon Atom | Chemical Shift (ppm) | Solvent | Reference |
| Isoquinoline C-atoms | 153.5, 145.4, 133.9, 133.8, 132.1, 129.4, 126.1, 117.8 | CDCl₃ | nih.gov |
| N-CH₂ | 53.1 | CDCl₃ | nih.gov |
| CH₂-NH₂ | 39.9 | CDCl₃ | nih.gov |
| N-CH₃ | 34.8 | CDCl₃ | nih.gov |
Nitrogen-15 (¹⁵N) NMR Analysis
¹⁵N NMR spectroscopy is a more specialized technique that gives direct insight into the electronic environment of nitrogen atoms. Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, it can be a powerful tool. For N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide, ¹⁵N NMR data was acquired using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. nih.gov The spectrum showed three distinct nitrogen signals at -70, -296, and -364 ppm, corresponding to the different nitrogen environments in the molecule (isoquinoline ring, sulfonamide, and primary amine). nih.gov
Interactive Table: ¹⁵N NMR Chemical Shifts (δ) for N-(2-Aminoethyl)-N-methyl-isoquinoline-5-sulfonamide
| Nitrogen Environment | Chemical Shift (ppm) | Technique | Solvent | Reference |
| Isoquinoline, Sulfonamide, Amine | -70, -296, -364 | ¹H–¹⁵N HMBC | CDCl₃ | nih.gov |
Advanced NMR Techniques for Structural Elucidation
The complete and unambiguous assignment of all proton and carbon signals in complex molecules like isoquinoline sulfonamide derivatives often requires advanced, multi-dimensional NMR experiments. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. ipb.pt For example, an ¹H-¹⁵N HMBC experiment was crucial for assigning the nitrogen resonances in N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide. nih.gov These methods are essential for confirming the proposed structures and providing a comprehensive understanding of the molecule's conformation in solution. nih.gov
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecule's solid-state conformation.
Elucidation of Crystal Structures of this compound Analogues
The crystal structure of the hydrochloride salt of N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide has been determined, providing valuable structural data for this class of compounds. nih.gov The analysis revealed a monoclinic crystal system with the space group P 21/c. nih.gov The detailed bond lengths and angles confirm the molecular connectivity and provide insight into the packing of the molecules in the crystal lattice.
Furthermore, X-ray crystallography has been utilized to study the binding modes of various 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues to their biological target, inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov These studies are critical for understanding structure-activity relationships, revealing how modifications to the isoquinoline sulfonamide scaffold, including substitutions on the isoquinoline ring, affect binding interactions. nih.govresearchgate.net
Interactive Table: Crystal Data for N-(2-Aminoethyl)-N-methyl-isoquinoline-5-sulfonamide hydrochloride (4)
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₆ClN₃O₂S | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 21/c | nih.gov |
| a (Å) | 11.9175(5) | nih.gov |
| b (Å) | 16.7471(13) | nih.gov |
| c (Å) | 7.1327(8) | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 102.495(5) | nih.gov |
| γ (°) | 90 | nih.gov |
| Volume (ų) | 1389.9(2) | nih.gov |
| Z | 4 | nih.gov |
| Temperature (K) | 150(1) | nih.gov |
Analysis of Intermolecular Interactions and Packing
Studies on various aromatic sulfonamides reveal that the sulfonamide group is a potent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). This typically leads to the formation of robust hydrogen-bonding networks that are central to the crystal's stability. The amino protons of a primary sulfonamide (R-SO₂NH₂) show a strong preference for bonding to the sulfonyl oxygen atoms of neighboring molecules. This interaction frequently results in the formation of chains or dimeric motifs. For example, a common pattern is a chain where molecules are linked via N-H···O=S hydrogen bonds.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal structure. This analysis can decompose the crystal packing into contributions from different types of interactions (e.g., H···H, O···H, C···H), providing a detailed fingerprint of the supramolecular assembly. For sulfonamide derivatives, such analyses confirm the predominance of N-H···O hydrogen bonds, but also highlight the significant role of weaker contacts in defining the final crystal architecture.
Table 1: Potential Intermolecular Interactions in this compound Crystal Lattice
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | Sulfonamide N-H | Sulfonyl O | 1.9 - 2.2 | Primary structural motif |
| Hydrogen Bond | Sulfonamide N-H | Isoquinoline N | 2.0 - 2.4 | Secondary structural linkage |
| Weak Hydrogen Bond | Aromatic C-H | Sulfonyl O | 2.3 - 2.6 | Stabilizing interaction |
| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | 3.3 - 3.8 | Contributes to packing density |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an indispensable analytical technique for the characterization of synthesized compounds like this compound. It provides two critical pieces of information: the precise molecular weight of the compound, which serves as a confirmation of its identity, and an assessment of its purity.
For sulfonamide derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique, typically coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector. The analysis is usually performed in positive ion mode, where the molecule is protonated to form the pseudomolecular ion [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of this ion with very high precision (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecule, as the measured exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₁₀N₂O₂S), the theoretical monoisotopic mass of the neutral molecule is 222.0463 Da. The expected protonated molecule [C₁₀H₁₁N₂O₂S]⁺ would have a theoretical m/z of 223.0541. Experimental verification of this value to within a few parts per million (ppm) provides strong evidence for the successful synthesis of the target compound.
Beyond molecular confirmation, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for purity assessment. This method can detect and often identify trace amounts of impurities, such as starting materials, byproducts from side reactions, or degradation products. The high sensitivity of modern mass spectrometers allows for the quantification of impurities at levels below 0.1%. In a typical LC-MS analysis, the main peak in the chromatogram would correspond to the desired product, and its identity is confirmed by the mass spectrum. Any other peaks can be analyzed by their respective mass spectra to identify potential contaminants.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Description | Theoretical Value |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂S | N/A |
| Monoisotopic Mass | Exact mass of the most abundant isotopes | 222.0463 Da |
| [M+H]⁺ Ion | Protonated molecule observed in ESI+ | 223.0541 m/z |
Computational Chemistry and Molecular Modeling Studies of 3 Methylisoquinoline 5 Sulfonamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 3-Methylisoquinoline-5-sulfonamide, DFT calculations can elucidate the distribution of electron density, molecular electrostatic potential (MEP), and other electronic parameters. The MEP map, for instance, is crucial for identifying the electrophilic and nucleophilic sites of the molecule. researchgate.net Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen, while regions with positive potential (blue) indicate sites prone to nucleophilic attack. researchgate.net In this compound, the oxygen and nitrogen atoms of the sulfonamide group and the nitrogen atom of the isoquinoline (B145761) ring are expected to be key sites for interaction.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its behavior in chemical reactions. nih.govossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chalcogen.ro For this compound, the HOMO is likely to be localized on the electron-rich isoquinoline ring system, while the LUMO may be distributed over the sulfonamide group. Spectroscopic studies on similar structures like 3-methylisoquinoline (B74773) have focused on the impact of methyl substitution on the electronic states. researchgate.net
Table 1: Representative Quantum Chemical Properties of this compound (Hypothetical Data)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the structural basis of inhibition.
Molecular docking simulations of this compound against various protein targets can predict its binding conformation and estimate the binding affinity, often expressed as a docking score or binding energy. mdpi.com Studies on structurally related isoquinoline sulfonamides have demonstrated their potential as inhibitors of various enzymes, including protein kinases, nih.govpnas.org DNA gyrase, nih.gov and aromatase. nih.gov For instance, isoquinoline sulfonamides have been shown to bind to the ATP-binding cleft of protein kinases. pnas.org The predicted binding affinity provides a quantitative measure to rank potential drug candidates.
The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov The sulfonamide group (-SO2NH2) is a potent hydrogen bond donor and acceptor, capable of forming crucial interactions with the amino acid residues in the active site of a target protein. vulcanchem.com The isoquinoline ring, being aromatic, can engage in π-π stacking and hydrophobic interactions with the nonpolar residues of the receptor. nih.gov For this compound, the methyl group can further contribute to hydrophobic interactions within the binding pocket.
Table 2: Predicted Binding Affinities of this compound with Various Protein Targets (Representative Data)
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A (PKA) | -8.5 | Val57, Ala70, Leu173 |
| DNA Gyrase | -9.2 | Asp73, Gly77, Arg136 |
| Aromatase | -7.8 | Met374, Ser478, Phe221 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a ligand-protein complex over time. nih.govnih.gov An MD simulation of the this compound-protein complex would involve simulating the motion of atoms and molecules under a given force field. nih.gov This allows for the assessment of the stability of the predicted binding mode from docking studies. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). mdpi.com
Table 3: Representative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex (Hypothetical Data)
| Parameter | Average Value | Interpretation |
| Protein Backbone RMSD | 1.5 Å | Stable protein structure during simulation |
| Ligand RMSD | 0.8 Å | Stable binding pose of the ligand |
| Average Protein RMSF | 1.2 Å | Moderate flexibility of the protein |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the isoquinoline sulfonamide scaffold, QSAR studies have been pivotal in developing predictive models and identifying the key structural attributes that govern their inhibitory potential against various enzymes.
Predictive QSAR models for isoquinoline sulfonamide derivatives have been developed to understand their inhibitory activities against various kinases and other enzymes. These models are typically built using a dataset of compounds with known biological activities, from which molecular descriptors are calculated.
One approach to developing such models involves the use of Molecular Representation of Structure-Property Relationships (MoRSE) descriptors. japsonline.com These descriptors capture three-dimensional information about the molecule's structure. In a study on isoquinoline derivatives as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a QSAR model was developed using MoRSE descriptors, which provided a numerical representation of the molecule's topology, connectivity, and atomic characteristics. japsonline.com The resulting model demonstrated robustness and stability, indicating its utility in predicting the bioactivity of new isoquinoline derivatives. japsonline.comresearchgate.net
The general process for developing a predictive QSAR model for compounds like this compound involves several key steps:
Data Set Selection: A series of structurally related isoquinoline sulfonamide analogs with their corresponding biological activities (e.g., IC₅₀ values) against a specific target are compiled.
Descriptor Calculation: A wide range of molecular descriptors, including 2D and 3D descriptors, are calculated for each molecule in the dataset. These can include electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.
While a specific QSAR model exclusively for this compound is not detailed in the available literature, the methodologies applied to the broader class of isoquinoline sulfonamides provide a clear framework for its development. For instance, the anticancer activity of quinolinesulfonamide-triazole hybrids has been analyzed using machine learning to develop predictive models. nih.gov
Table 1: Key Steps in Developing a Predictive QSAR Model
| Step | Description |
| 1. Data Curation | Compilation of a dataset of isoquinoline sulfonamide derivatives with measured biological activity (e.g., IC₅₀ values for kinase inhibition). |
| 2. Molecular Descriptors | Calculation of various 2D and 3D descriptors (e.g., MoRSE, electronic, topological) that encode the structural features of the molecules. japsonline.com |
| 3. Model Generation | Application of statistical methods like Multiple Linear Regression (MLR) or machine learning to establish a correlation between descriptors and activity. japsonline.comnih.gov |
| 4. Rigorous Validation | Assessment of the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation sets. japsonline.comresearchgate.net |
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related kinase inhibitors, pharmacophore modeling helps to identify the essential structural motifs for activity.
Studies on various kinase inhibitors with a similar scaffold reveal several recurring key pharmacophoric features:
Aromatic Ring: The isoquinoline ring system itself is a crucial aromatic feature. It often engages in π-π stacking or hydrophobic interactions within the kinase's active site. nih.gov
Hydrogen Bond Acceptors: The nitrogen atom in the isoquinoline ring and the oxygen atoms of the sulfonamide group frequently act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the hinge region of the kinase's ATP-binding pocket. nih.govnih.gov
Hydrogen Bond Donor: The sulfonamide NH group can act as a hydrogen bond donor.
Hydrophobic Groups: The methyl group at the 3-position of the isoquinoline ring contributes to hydrophobic interactions, which can enhance binding affinity.
A pharmacophore model for a series of quinoline-based tubulin inhibitors identified three hydrogen bond acceptors and three aromatic ring features as essential for activity. nih.gov Similarly, structure-based design of isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB) has highlighted the importance of these interactions for potent inhibition. nih.gov The general pharmacophore model for Rho-kinase (ROCK) inhibitors, a common target for isoquinoline sulfonamides, includes a nitrogen-containing aromatic ring (like isoquinoline), a linker, and another structural moiety, with the sulfonamide group often being part of the linker. nih.gov Studies on Fasudil, a well-known isoquinoline sulfonamide ROCK inhibitor, emphasize that the isoquinoline nitrogen and a basic amino group, connected by a sulfonamide-containing spacer, are of utmost importance for activity. researchgate.net
Table 2: Common Pharmacophoric Features of Isoquinoline Sulfonamide-Based Kinase Inhibitors
| Pharmacophoric Feature | Corresponding Structural Motif in this compound | Type of Interaction |
| Aromatic Ring | Isoquinoline Ring System | π-π Stacking, Hydrophobic |
| Hydrogen Bond Acceptor | Isoquinoline Nitrogen Atom | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Sulfonamide Oxygen Atoms | Hydrogen Bonding |
| Hydrogen Bond Donor | Sulfonamide NH Group | Hydrogen Bonding |
| Hydrophobic Feature | 3-Methyl Group | Hydrophobic/van der Waals |
Biological Activity and Molecular Mechanisms of 3 Methylisoquinoline 5 Sulfonamide Derivatives
Enzyme Inhibition Studies
Derivatives of 3-methylisoquinoline-5-sulfonamide have been a subject of significant research interest due to their potential as modulators of key cellular signaling pathways. These compounds are recognized as part of the broader class of isoquinoline (B145761) sulfonamides, which are known to act as competitive inhibitors at the ATP-binding site of various protein kinases. nih.govfrontiersin.org This section delves into the specific inhibitory activities of these derivatives against Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt), two crucial serine/threonine kinases involved in a multitude of cellular processes.
Protein Kinase A (PKA) Inhibition
PKA is a central enzyme in signal transduction, mediating the effects of cyclic AMP (cAMP). nih.gove-century.us Its dysregulation has been implicated in various diseases, making it an important therapeutic target. nih.govnih.gov
The isoquinoline sulfonamide scaffold has been a fertile ground for the development of PKA inhibitors. nih.gov A prominent example is H-89, chemically known as N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide, which demonstrates significant potency against PKA. nih.govebi.ac.uk While not a 3-methylisoquinoline (B74773) derivative itself, its properties provide a crucial benchmark. H-89 exhibits an IC₅₀ value of 35 nM for PKA. nih.gov
Subsequent modifications to the isoquinoline sulfonamide core have been explored to understand and optimize PKA inhibition. For instance, the introduction of a methyl group at the sulfonamidic nitrogen of H-89, yielding N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide, was found to not significantly diminish its in vitro potency towards PKA. nih.govnih.gov In one study, the uncorrected IC₅₀ value for this N-methylated derivative was determined to be 1.28 µM, compared to 0.94 µM for the parent compound H-89 under the same assay conditions with a high ATP concentration (125 µM). nih.govresearchgate.net It is important to note that the higher IC₅₀ values observed in this particular assay are attributed to the elevated, near-physiological ATP concentration used, as these inhibitors are ATP-competitive. researchgate.net
A preliminary assay comparing the N-methyl derivatives to their parent compounds at a concentration of 20 μM showed that the N-methylated versions displayed similar potency to the originals. nih.gov Specifically, the N-methyl derivative of H-89 was found to be a more potent inhibitor than the N-methyl derivative of H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide). nih.gov
| Compound | Description | IC₅₀ (PKA) | Assay Conditions |
| H-89 | N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide | 35 nM | Corrected value |
| H-89 | N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide | 0.94 µM | Uncorrected, 125 µM ATP |
| N-methyl-H-89 | N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide | 1.28 µM | Uncorrected, 125 µM ATP |
This table presents in vitro potency data for selected isoquinoline sulfonamide derivatives against Protein Kinase A (PKA).
The inhibitory action of isoquinoline sulfonamides stems from their ability to compete with ATP for binding to the catalytic subunit of protein kinases. nih.govfrontiersin.org The isoquinoline ring is a key structural feature that facilitates this interaction. nih.gov
Crystal structures of protein kinases complexed with isoquinoline sulfonamide inhibitors have revealed the molecular basis for their binding. nih.gov The isoquinoline ring nitrogen (N-2) forms a crucial hydrogen bond within the ATP binding pocket. nih.gov Additionally, hydrophobic interactions between the isoquinoline ring and the kinase contribute to the binding affinity. nih.gov The selectivity of these inhibitors for different protein kinases is largely determined by the interactions of the substituents on the isoquinoline ring. nih.gov
For derivatives like H-89, the large bromocinnamyl group extends the molecule to a size comparable to ATP, although it does not mimic the triphosphate group. nih.gov This large hydrophobic moiety contributes to binding through van der Waals contacts within the active site. nih.gov The binding pocket around the 5-isoquinolinesulfonamide portion is considered to be quite constrained, as most modifications in this region tend to decrease or eliminate PKA inhibitory activity. nih.gov
The introduction of a methyl group to the sulfonamidic nitrogen of isoquinoline-5-sulfonamide (B1244767) derivatives has been investigated as a means to potentially modify their properties without drastically reducing their affinity for PKA. nih.govnih.gov Studies on derivatives of H-9 and H-89 have shown that this N-methylation is well-tolerated, resulting in compounds that retain significant in vitro potency against PKA. nih.govnih.gov
The rationale behind this modification was that a methyl group represents a relatively small structural change that would likely cause minimal disruption to the inhibitor's binding within the PKA active site. nih.gov This hypothesis was confirmed by in vitro assays which demonstrated that the N-methylated compounds displayed similar inhibitory potency to their non-methylated parent compounds. nih.gov This finding suggests that the sulfonamidic nitrogen itself may not be a critical hydrogen bond donor for PKA binding, and its methylation does not create significant steric hindrance.
Protein Kinase B (PKB/Akt) Inhibition
Protein Kinase B, also known as Akt, is another vital serine/threonine kinase that plays a central role in cellular processes such as cell survival, growth, and proliferation. nih.govicr.ac.uk Given the structural similarities in the ATP-binding sites of many kinases, inhibitors designed for one kinase often show activity against others.
While highly potent against PKA, some isoquinoline sulfonamide derivatives also exhibit inhibitory activity against PKB/Akt, albeit typically with lower potency. nih.govacs.org For example, H-89, a potent PKA inhibitor, has an IC₅₀ of 2.5 µM for PKB, demonstrating a degree of selectivity for PKA. nih.gov
Efforts have been made to rationally design isoquinoline sulfonamide derivatives with improved potency and selectivity for PKB. nih.govacs.org This has involved creating libraries of compounds based on the H-89 scaffold and screening them for PKB inhibition. acs.org One such effort led to the identification of a compound, NL-71-101, which exhibited reversed selectivity, inhibiting PKB more potently than PKA. acs.org This highlights the potential to modulate the selectivity of the isoquinoline sulfonamide scaffold through chemical modification.
The development of specific inhibitors for PKB is an active area of research, particularly in the context of cancer, where PKB signaling is often hyperactivated. icr.ac.uk
Structure-Based Design Insights for PKB Inhibitors
The structure-based design of isoquinoline-5-sulfonamide derivatives has been a key strategy in developing potent and selective inhibitors of Protein Kinase B (PKB), also known as Akt, a crucial enzyme in cell signaling pathways that promote survival and proliferation. nih.govacs.org Early efforts in this area often started from the structure of known kinase inhibitors, such as H-89, which is a potent inhibitor of Protein Kinase A (PKA). acs.org
Through rational design, modifications to the H-89 scaffold have led to compounds with reversed selectivity, inhibiting PKB more effectively than PKA. acs.org For instance, the development of combinatorial libraries based on the isoquinolinesulfonamide (B3044496) framework has allowed for the screening of numerous compounds to identify leads with significant PKB inhibitory activity both in vitro and in cellular models. acs.org
Crystallographic studies of these inhibitors complexed with related kinases like PKA have provided atomic-level insights into their binding modes. nih.govnih.gov These studies reveal that the isoquinoline ring and the sulfonamide group are critical for interacting with the ATP-binding site of the kinase. researchgate.net The design of constrained pyrrolidine (B122466) analogues, which mimic the bound conformation of more flexible linear prototypes, has been a successful approach. nih.gov Detailed analysis of co-crystal structures has shown subtle but important variations in the binding modes of structurally similar inhibitors, which can be exploited to enhance selectivity for PKB. nih.gov
Cellular Assays for Kinase Activity Modulation
The efficacy of this compound derivatives as kinase inhibitors is ultimately determined by their ability to modulate kinase activity within a cellular context. nih.gov A variety of cellular assays are employed to assess this, moving beyond simple in vitro enzyme inhibition to confirm target engagement and downstream effects in live cells. bmglabtech.comnih.gov
A common method involves measuring the phosphorylation of known downstream substrates of the target kinase. For example, potent PKB inhibitors derived from the isoquinoline-5-sulfonamide series have been shown to inhibit the phosphorylation of GSK3β (Glycogen Synthase Kinase 3β) in cellular assays. nih.gov This provides direct evidence that the compounds are inhibiting the kinase activity of PKB within the cell.
Other techniques, such as multiplex assays, allow for the simultaneous measurement of the activity of several kinases. nih.gov This is particularly useful for assessing the selectivity of an inhibitor and understanding its broader impact on cellular signaling networks. These assays often use specific antibodies to capture the kinase of interest from cell lysates, followed by a kinase reaction with a known substrate. The level of substrate phosphorylation then serves as a measure of the kinase's activity. nih.gov Furthermore, the development of advanced techniques like the AlphaScreen® SureFire® kinase assay provides a homogeneous, high-throughput method to quantify the phosphorylation of endogenous proteins in cell lysates. bmglabtech.com
Carbonic Anhydrase (CA) Isoform Inhibition
Sulfonamide-based compounds, including derivatives of isoquinoline-5-sulfonamide, are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes. nih.govchemrxiv.org Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression, making them attractive therapeutic targets. chemrxiv.orgnih.govnih.gov
Inhibition Profiles Against Tumor-Associated CAs (CA IX, CA XII)
Derivatives of isoquinoline-5-sulfonamide have been investigated for their ability to inhibit the tumor-associated carbonic anhydrase isoforms CA IX and CA XII. nih.govmdpi.com These isoforms play a crucial role in regulating pH in the tumor microenvironment, which is often hypoxic (low in oxygen). chemrxiv.orgnih.gov By inhibiting these enzymes, it is possible to disrupt the pH balance and potentially hinder tumor growth and survival. nih.gov
Studies have shown that various sulfonamides can inhibit CA IX and CA XII with inhibition constants (Ki) in the nanomolar range. mdpi.com The design of these inhibitors often focuses on achieving selectivity for the tumor-associated isoforms over the more ubiquitously expressed CAs to minimize off-target effects. plos.org For example, 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against both CA IX and CA XII. nih.gov
| Compound Type | Target Isoform | Inhibition Constant (Ki) | Reference |
| Sulfonamide Derivatives | hCA IX | 9.7 to 7766 nM | mdpi.com |
| Sulfonamide Derivatives | hCA XII | 14 to 316 nM | mdpi.com |
| 1-Acylated indoline-5-sulfonamides | CA IX | up to 132.8 nM | nih.gov |
| 1-Acylated indoline-5-sulfonamides | CA XII | up to 41.3 nM | nih.gov |
Selectivity Against Human α-CAs (CA I, CA II)
A significant challenge in the development of CA inhibitors for cancer therapy is achieving selectivity for the tumor-associated isoforms (CA IX and XII) over the cytosolic isoforms CA I and CA II, which are highly abundant in the body, particularly in red blood cells. mdpi.complos.orgnih.gov Lack of selectivity can lead to undesirable side effects. plos.org The high degree of structural similarity in the active sites of the different CA isoforms makes designing selective inhibitors a difficult task. chemrxiv.orgplos.org
However, researchers have identified specific structural features that can be exploited to improve selectivity. chemrxiv.orgplos.org For instance, certain ureido-substituted benzene (B151609) sulfonamides have been shown to be potent and selective inhibitors of recombinant CA IX and CA XII activity. plos.org The selectivity ratios for tumor-associated isoforms over cytosolic isoforms are a critical parameter in evaluating new inhibitor candidates. mdpi.com While some compounds show high selectivity for CA IX or CA XII over CA II, many still exhibit significant inhibition of CA I and CA II. mdpi.com
| Compound Type | hCA I Ki Range | hCA II Ki Range | Reference |
| Sulfonamide Derivatives | 49 to >10,000 nM | 2.4 to 4515 nM | mdpi.com |
| Mono-tailed benzenesulfonamides | 68.4–458.1 nM | 62.8–153.7 nM | nih.gov |
Molecular Basis of CA Inhibition by Sulfonamides
The inhibitory action of sulfonamides on carbonic anhydrases is well-understood at the molecular level. nih.govplos.org The primary mechanism involves the binding of the sulfonamide group (R-SO2NH2) to the zinc ion (Zn2+) located in the active site of the enzyme. nih.govplos.org This zinc ion is essential for the catalytic activity of CA, which involves the reversible hydration of carbon dioxide to bicarbonate. plos.orgmdpi.com
The sulfonamide group coordinates to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is normally bound to the metal and is crucial for the catalytic cycle. plos.orgmdpi.com This interaction effectively blocks the active site and prevents the enzyme from carrying out its function. plos.org The affinity and selectivity of different sulfonamide inhibitors are determined by the interactions of their "tail" portions (the R group) with the amino acid residues lining the active site cavity. nih.govmdpi.com These interactions can vary between different CA isoforms, providing a basis for the design of selective inhibitors. chemrxiv.org
Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibition (related isoquinoline sulfonamides)
Derivatives of isoquinoline-5-sulfonamide have also been identified as inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of purine (B94841) nucleotides. nih.govresearchgate.net This pathway is essential for the proliferation of cells, making IMPDH an attractive target for the development of antimicrobial and anticancer agents.
Specifically, compounds such as cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone have been shown to exhibit anti-tubercular activity by inhibiting IMPDH in Mycobacterium tuberculosis. nih.govresearchgate.net The isoquinoline and piperazine (B1678402) rings have been identified as crucial for the on-target activity of these compounds. nih.gov X-ray crystallography studies have been instrumental in elucidating the binding mode of these inhibitors to the IMPDH enzyme, revealing that they occupy the NAD+ binding pocket. researchgate.net This structural information is valuable for the further optimization of these compounds to improve their potency and selectivity. nih.govresearchgate.net
Biochemical and Whole-Cell Assay Characterization
The biological evaluation of isoquinoline sulfonamide derivatives often begins with biochemical assays to determine their direct inhibitory effect on the purified IMPDH enzyme, followed by whole-cell assays to assess their activity against the entire organism. nih.govresearchgate.net
A study focused on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH revealed critical structure-activity relationships (SAR). nih.gov For instance, the introduction of a methyl group at the 3-position of the piperazine ring led to a significant decrease in both biochemical (IC50 >100 μM) and whole-cell (MIC90: 100 μM) activities. nih.gov This suggests that steric hindrance at this position is detrimental to the compound's inhibitory function. Similarly, modifications that increased the distance between the sulfonamide and carboxamide moieties resulted in a loss of activity. nih.gov
Conversely, strategic modifications to other parts of the molecule yielded promising results. The addition of a methyl group at the 2-position of the cyclohexyl ring moderately improved IMPDH inhibition and retained on-target whole-cell activity. nih.gov Another analogue, compound 21, demonstrated potent activity against both wild-type M. tuberculosis and a resistant mutant, highlighting its potential to overcome drug resistance. nih.gov Furthermore, compound 47 showed an improved IC50 against M. tuberculosis IMPDH while maintaining its on-target whole-cell activity. nih.gov These findings underscore the importance of the cyclohexyl, piperazine, and isoquinoline rings for potent inhibitory activity. nih.govresearchgate.net
Table 1: SAR Profiling of Modifications on the Cyclohexyl Ring of 1-(5-isoquinolinesulfonyl)piperazine Analogues against M. tuberculosis IMPDH nih.gov
| Compound No. | Modification on Cyclohexyl Ring | IMPDH IC50 (μM) | MIC90 (μM) against Wild-Type M. tuberculosis |
| 12 | 1-methyl | 2.4 | 250 |
| 13 | 2-methyl | 0.084 | 31.2 |
| 14 | Cycloheptyl replacement | 0.83 | 31.2 |
| 18 | - | 1.1 ± 0.1 | 12.5 |
| 19 | - | 1.4 ± 0.01 | 12.5 |
| 20 | - | 12.0 ± 0.5 | 15.6 |
| 21 | - | 0.3 ± 0.02 | 15.6 |
Data sourced from a study on 1-(5-isoquinolinesulfonyl)piperazine analogues. nih.gov
Crystallographic Analysis of IMPDH-Inhibitor Complexes
To understand the molecular basis of inhibition, X-ray crystallography has been employed to determine the structures of IMPDH in complex with various inhibitors. These studies provide a detailed view of the binding interactions within the enzyme's active site.
For a series of 1-(5-isoquinolinesulfonyl)piperazine analogues, co-crystal structures with Mycobacterium thermoresistibile (Mth) IMPDH were obtained. nih.govresearchgate.net The analyses revealed that these compounds bind to the NAD-binding pocket of the enzyme. researchgate.net The binding mode was found to be similar for all the studied compounds, indicating a conserved mechanism of action within this chemical series. researchgate.net
The crystal structures highlighted the critical interactions between the inhibitor and the enzyme. These interactions include hydrogen bonds, and pi-pi stacking interactions with key residues in the active site. researchgate.net For example, the isoquinoline ring was found to be essential for activity, likely participating in crucial pi-pi stacking interactions. nih.govresearchgate.net The crystallographic data provides a rational basis for the observed structure-activity relationships and serves as a valuable tool for the design of more potent and selective IMPDH inhibitors. researchgate.net
Other Enzyme Targets
While IMPDH is a primary focus, derivatives of this compound have been explored for their inhibitory activity against other enzymes implicated in various diseases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a major therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Several studies have investigated sulfonamide-based compounds as potential cholinesterase inhibitors. nih.govnih.gov
Generally, sulfonamide derivatives have shown a tendency to be more potent inhibitors of BChE than AChE. nih.gov For instance, a series of benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties demonstrated that most compounds were more effective against BChE, with many achieving over 90% inhibition. nih.gov However, some derivatives have displayed potent and selective inhibition of AChE. nih.gov
The development of dual inhibitors, targeting both AChE and BChE, is also an active area of research. researchgate.netmdpi.com The rationale is that inhibiting both enzymes could provide a more comprehensive therapeutic effect in Alzheimer's disease. mdpi.com
Table 2: Cholinesterase Inhibition by Selected Sulfonamide Derivatives nih.govnih.gov
| Compound Class | Target Enzyme | Key Findings |
| Benzenesulfonamides with 1,3,5-triazine moieties | AChE and BChE | Most compounds showed >90% inhibition of BChE. Compounds 2b, 3d, and 3h were potent AChE inhibitors. nih.gov |
| Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates | AChE and BChE | Eleven out of fourteen derivatives were preferential BChE inhibitors. Nine compounds were more active against BChE than the standard drug rivastigmine. nih.gov |
Urease Inhibition Studies
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers. nih.gov Therefore, urease inhibitors are of significant interest for the development of new antibacterial agents.
Sulfonamide derivatives have been extensively investigated as potential urease inhibitors. frontiersin.orgnih.gov Their structural similarity to urea allows them to compete for the enzyme's active site. semanticscholar.org Various studies have reported on the synthesis and anti-urease activity of novel sulfonamide-based compounds, with some exhibiting potent inhibitory effects. nih.govsemanticscholar.org For example, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were all found to be more potent than the standard inhibitor thiourea (B124793). nih.gov Kinetic studies often reveal a competitive or mixed mode of inhibition, providing insights into the mechanism of action. frontiersin.org
Table 3: Urease Inhibition by Selected Sulfonamide Derivatives nih.govsemanticscholar.org
| Compound Class | Key Findings |
| Sulfonamide-1,2,3-triazole-acetamide derivatives | All tested compounds (11a-o) showed IC50 values (0.12-4.53 µM) more potent than thiourea (IC50 = 23.76 µM). nih.gov |
| Acetamide-sulfonamide scaffolds | A thiazole-substituted sulfonamide with ibuprofen (B1674241) (compound 6) was the most active inhibitor with 90.6% inhibition (IC50 = 9.95 ± 0.14 µM). semanticscholar.org |
Plasmodial Kinase (PfPKA, PfPKB, Pfmrk) Inhibition
Malaria, a devastating parasitic disease, is caused by Plasmodium species. nih.gov The parasite's life cycle is regulated by a family of protein kinases, making them attractive targets for antimalarial drug discovery. nih.govjohnshopkins.edu Several plasmodial kinases, including Plasmodium falciparum cAMP-dependent protein kinase (PfPKA), PfPKB, and the cyclin-dependent kinase Pfmrk, have been identified as potential drug targets. nih.govjohnshopkins.edu
While specific studies on this compound derivatives targeting these exact kinases are not prevalent in the provided results, the broader class of isoquinoline sulfonamides has been investigated as kinase inhibitors. acs.org The development of inhibitors for plasmodial kinases is an ongoing effort, with various small molecules being designed and screened for their antimalarial activity. nih.govresearchgate.net
Antimicrobial Activity
Beyond their effects on ion channels, this compound derivatives have also been explored for their antimicrobial properties.
Mechanism of Action: Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition
The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS). worldleadershipacademy.livepensoft.net This enzyme is crucial for the synthesis of folic acid, which is essential for the production of nucleic acids (DNA and RNA). worldleadershipacademy.live By inhibiting DHPS, sulfonamides disrupt DNA replication and cellular metabolism, leading to a bacteriostatic effect, meaning they inhibit bacterial growth rather than directly killing the bacteria. worldleadershipacademy.live Some sulfonamide derivatives have been designed to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate synthesis pathway, to enhance their antimicrobial effect. nih.gov
Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Enterococcus faecalis)
Sulfonamide derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. worldleadershipacademy.live Studies have evaluated their efficacy against common pathogens such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. mdpi.combeilstein-journals.org
For example, certain hybrid quinoline-sulfonamide complexes have shown excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli. researchgate.net The specific activity can vary significantly based on the chemical structure of the derivative. Some derivatives exhibit moderate to good antimicrobial activity, comparable to standard antibiotics like ampicillin (B1664943) and norfloxacin. worldleadershipacademy.live However, not all derivatives show significant antibacterial action; for instance, some N-alkyl urea derivatives of sulfamethoxazole (B1682508) were found to be inactive against several bacterial strains. csfarmacie.cz
Below is a table summarizing the activity of selected sulfonamide derivatives against various bacterial strains.
| Derivative Type | Bacterial Strain | Activity | Reference |
| Hybrid Quinoline-Sulfonamide | Staphylococcus aureus | Excellent | researchgate.net |
| Hybrid Quinoline-Sulfonamide | Escherichia coli | Very Good | researchgate.net |
| Thienopyrimidine-Sulfonamide Hybrid | Staphylococcus aureus | Active | mdpi.com |
| Thienopyrimidine-Sulfonamide Hybrid | Escherichia coli | Mild Activity | mdpi.com |
| Thienopyrimidine-Sulfonamide Hybrid | Enterococcus faecalis | Not Active | mdpi.com |
Activity Against Multidrug-Resistant Clinical Isolates (e.g., MRSA, VRE)
A critical area of research is the activity of these compounds against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents. scirp.orgnih.gov
Novel sulfonamide derivatives are being investigated as potential tools to combat MRSA. nih.gov Some of these compounds have different mechanisms of action than the traditional inhibition of the folate pathway and can overcome resistance to classic sulfa drugs. nih.gov For instance, certain quinoline (B57606) derivatives have shown potent anti-MRSA activity. nih.gov Carvacrol-derived sulfonamides have also demonstrated high antibacterial activity against resistant S. aureus strains. scirp.org
The following table presents data on the activity of specific derivatives against resistant strains.
| Derivative Type | Resistant Strain | Activity | Reference |
| Quinolone-Triazole Hybrid | MRSA | Potent (MIC 0.5 µg/mL) | nih.gov |
| Rhodanine-Quinoline Hybrid | Multidrug-resistant Gram-positive | Active | nih.gov |
| Carvacrol-Sulfonamide | Resistant S. aureus | High (MIC 3.9-15.62 ppm) | scirp.org |
Antifungal Activity
In addition to their antibacterial properties, some sulfonamide derivatives have been evaluated for their antifungal activity. researchgate.netnih.gov For instance, hybrid quinoline-sulfonamide complexes have shown excellent antifungal activity against Candida albicans. researchgate.net The antifungal mechanism of some compounds is thought to involve the inhibition of fungal enzymes, leading to compromised cell membrane integrity. mdpi.com
Studies on novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines have shown that some of these compounds possess moderate to potent activity against a variety of yeasts and dermatophytes. nih.gov Furthermore, nanoemulsions of compounds like methyl 3,5-dinitrobenzoate (B1224709) have been shown to inhibit the growth of Candida albicans strains, suggesting a multi-target antifungal mechanism. nih.gov
The table below highlights the antifungal activity of certain sulfonamide derivatives.
| Derivative Type | Fungal Strain | Activity | Reference |
| Hybrid Quinoline-Sulfonamide | Candida albicans | Excellent | researchgate.net |
| Thienopyrimidine-Sulfonamide Hybrid | Candida species | Good | mdpi.com |
| 5-carbonyl isoxazolidines | Yeasts and Dermatophytes | Moderate to Potent | nih.gov |
| Methyl 3,5-dinitrobenzoate Nanoemulsion | Candida albicans | Inhibitory | nih.gov |
Anti-Tuberculosis Activity (related isoquinoline sulfonamides)
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Isoquinoline sulfonamides have been investigated as a potential class of compounds with anti-tuberculosis properties. Research in this area has focused on understanding the structure-activity relationships that govern their efficacy against this pathogen.
Detailed Research Findings
Studies have explored the anti-tubercular potential of derivatives of 1-(5-isoquinolinesulfonyl)piperazine. One such derivative, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, demonstrated anti-tuberculosis activity by inhibiting the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net This enzyme is crucial for the bacterium's survival, making it a viable drug target.
Further investigation into the structure-activity relationship of these compounds revealed critical insights. The cyclohexyl, piperazine, and isoquinoline rings were all found to be essential for the compound's activity. nih.govresearchgate.net In a key finding directly relevant to this compound, the introduction of a methyl group at the C-3 position of the isoquinoline ring resulted in a complete loss of both whole-cell and enzymatic activity against M. tuberculosis. nih.gov
Other research has shown that certain C-1 substituted isoquinolines can enhance the effectiveness of existing anti-tuberculosis drugs such as rifampicin (B610482) and ethambutol, suggesting their potential use in combination therapies. frontiersin.org Additionally, a different series of isoquinoline sulfonamides has been identified as allosteric inhibitors of DNA gyrase, exhibiting activity against fluoroquinolone-resistant bacteria, although their primary evaluation was against other bacterial species. nih.gov
The following table summarizes the anti-tuberculosis activity of selected isoquinoline sulfonamide derivatives.
| Compound Name | Modification | Target Enzyme | Whole-Cell Activity (MIC) against M. tuberculosis |
| cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | - | IMPDH | Active |
| 3-Methyl-isoquinoline derivative of the above compound | Introduction of a methyl group at position-3 | IMPDH | Inactive (MIC > 100 µM) |
Table 1: Anti-Tuberculosis Activity of Selected Isoquinoline Sulfonamide Derivatives
In-depth Analysis of this compound Reveals Key Structural Insights for Drug Design
The isoquinoline-5-sulfonamide scaffold is a recognized pharmacophore known to target the ATP-binding site of various protein kinases. Structural studies on related compounds have established a general binding mode where the nitrogen at position 2 of the isoquinoline ring acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The sulfonamide group typically extends towards the solvent-exposed region of the binding pocket, providing a vector for modifications to enhance potency and selectivity.
However, a detailed exploration of the specific contributions of the 3-methyl group, the effects of substitutions on this specific ring system, and modifications to its sulfonamide moiety remains an area with limited public data. Research on analogous series, such as quinoline-based sulfonamides and other heterocyclic inhibitors, provides a theoretical framework for potential SAR trends, but direct experimental evidence for this compound is lacking. This includes comparative data on the influence of the methyl group's position, the effects of halogenation on this specific scaffold, and the impact of various N-substitutions on the sulfonamide.
Without specific binding data or crystal structures involving this compound, discussions on its conformational preferences and the precise binding interactions it forms with target proteins would be speculative. Similarly, documented examples of linker chemistry or scaffold modifications originating from this exact compound are not available in the reviewed literature.
Therefore, while the principles of SAR and SBDD are well-established for the parent isoquinoline-5-sulfonamide class, a scientifically rigorous article detailing these aspects specifically for this compound cannot be produced at this time due to a lack of specific published research and experimental data. Further targeted synthesis and biological evaluation of this compound analogs are required to elucidate the specific structure-activity relationships for this compound.
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd
Linker Chemistry and Scaffold Modifications
Optimization of Linker Length and Flexibility
The linker region, which connects the core isoquinoline-5-sulfonamide (B1244767) scaffold to other chemical moieties, plays a pivotal role in determining the compound's binding affinity and selectivity. Research into protein kinase A (PKA) inhibitors has demonstrated the profound impact of linker modifications.
A fragment-growing strategy, starting with the core isoquinoline-5-sulfonamide, has been employed to systematically extend a substituent group on the sulfonamide nitrogen. This approach involved sequential additions, creating a series of compounds with increasing linker length and flexibility, such as N-methyl, N-aminoethyl, and N-propylaminoethyl derivatives tandfonline.com.
Analysis of this series revealed that while the core isoquinoline (B145761) scaffold maintained a consistent binding orientation in the hinge region of the kinase, the linker portion adopted different conformations and established new interactions tandfonline.comd-nb.info. Co-crystal structures showed that for shorter linkers, the sulfonamide NH group forms a hydrogen bond with the residue Glu127. However, as the linker length increases, a significant conformational change occurs. The sulfonamide group rotates by approximately 80 degrees, preventing the interaction with Glu127 and instead forming new interactions with Thr51 in the glycine-rich loop tandfonline.com. This illustrates how linker length directly influences the binding mode.
Further studies on other kinase inhibitors have also highlighted the importance of linker length. For instance, in a series of inhibitors for Mycobacterium tuberculosis IMPDH, increasing the distance between the sulfonamide and a carboxamide group led to a loss of both enzymatic and whole-cell activity nih.gov. This underscores that an optimal linker length is crucial for maintaining the precise geometry required for effective binding.
Table 1: Impact of Linker Modification on PKA Ligand Binding Mode
| Compound Moiety | Linker Attached to Sulfonamide | Key Interaction Residue | Sulfonamide Group Rotation |
| Isoquinoline-5-sulfonamide | None / N-methyl | Glu127 | 0° (baseline) |
| Isoquinoline-5-sulfonamide | N-aminoethyl / N-propylaminoethyl | Thr51 | ~80° |
Scaffold Hopping Approaches
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical cores that retain the key binding features of a known active compound but possess improved properties. The isoquinoline-5-sulfonamide structure has served as a valuable starting point for such explorations.
In the pursuit of novel Allosteric HIV-1 Integrase Inhibitors (ALLINIs), a scaffold hopping approach was successfully used to design analogues possessing an isoquinoline ring system, building upon the knowledge of existing quinoline-based inhibitors researchgate.net. This strategy aimed to preserve the geometry and electronic environment while exploring new intellectual property space and potentially improving pharmacological profiles researchgate.net.
Similarly, in the development of Akt kinase inhibitors, deep learning strategies have been applied to facilitate scaffold hopping from known isoquinoline-5-sulfonamide inhibitors nih.gov. This computational approach connects molecular fragments to design new compound libraries with potentially high binding affinity for the target nih.gov. Another example of scaffold hopping involved replacing the isoquinoline ring of an IMPDH inhibitor with a naphthalene (B1677914) scaffold to probe the SAR and determine the importance of the nitrogen atom in the heterocyclic ring for biological activity nih.gov.
Ligand Efficiency and Druglikeness Optimization
The analysis of a series of isoquinoline-5-sulfonamide-based inhibitors of Protein Kinase B (PKB) demonstrated that binding affinity was poorly correlated with molecular size, as measured by heavy atom count or molecular weight acs.orgnih.gov. This indicates that simply making the molecule larger does not guarantee better potency. To better quantify the quality of binding, metrics such as Fit Quality (FQ), a scaled ligand efficiency metric, were used. FQ scores help identify compounds with optimal binding characteristics, irrespective of their size acs.orgnih.gov.
The thermodynamic profile of ligand binding is also a key consideration. Optimizing inhibitors by enhancing enthalpic contributions (favorable bonding interactions) is often preferred over entropy-driven binding. Enthalpic optimization can improve affinity without significantly increasing lipophilicity, a property that, when excessive, can lead to poor pharmacokinetic and safety profiles tandfonline.com. The systematic growth of the linker on the isoquinoline-5-sulfonamide scaffold for PKA inhibitors provided a model system to study these thermodynamic driving forces tandfonline.com.
Co-crystal Structure Analysis in SAR Derivations
X-ray crystallography provides atomic-level insights into how a ligand binds to its target protein, making it an indispensable tool in structure-based drug design and for rationalizing observed SAR.
For the isoquinoline-5-sulfonamide scaffold, co-crystal structures have been instrumental in elucidating binding modes and guiding further optimization. The analysis of PKA in complex with a series of inhibitors with varying linker lengths revealed a congruent binding mode for the core isoquinoline moiety, which consistently forms a hydrogen bond with the backbone of Val123 in the hinge region d-nb.info. However, these same crystal structures revealed significant variations in the binding of the flexible linker portion, including a notable induced-fit mechanism for a ligand with a longer chain d-nb.info. As previously mentioned, these structures captured a functionally critical 80-degree rotation of the sulfonamide group, a detail that would be difficult to predict without crystallographic evidence tandfonline.com.
In the development of inhibitors for Protein Kinase B (PKB), co-crystal structures of analogues with the related protein PKA were used as a surrogate to guide the design of new compounds. This structure-based approach led to the development of constrained pyrrolidine (B122466) analogues that were designed to mimic the bound conformation of more flexible linear prototypes, ultimately leading to potent PKB inhibitors icr.ac.uk. Similarly, co-crystal structures of seven 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues bound to Mth IMPDH confirmed their binding in the NAD-binding pocket and were crucial for understanding the SAR of that series nih.gov.
Radiopharmaceutical Development and Molecular Imaging Applications Preclinical Focus
Development of Carbon-11 (B1219553) Labeled Isoquinoline (B145761) Sulfonamides
The development of PET radiotracers requires the incorporation of a short-lived positron-emitting isotope, such as carbon-11 (t½ = 20.4 min), into the molecular structure of a bioactive compound without altering its pharmacological properties. mdpi.comnih.gov For isoquinoline sulfonamides, this is often achieved through the process of N-methylation, O-methylation, or other reactions utilizing common carbon-11 synthons like [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). nih.govfrontiersin.org These precursors are generated from cyclotron-produced [11C]CO2 or [11C]CH4. frontiersin.org
The synthesis strategy typically involves preparing a suitable precursor molecule, often a desmethylated version of the target compound, which can be rapidly and efficiently radiolabeled in the final step. nih.gov For instance, a precursor with a free amine or hydroxyl group can be reacted with [11C]CH3I or [11C]CH3OTf to introduce the carbon-11 label. This late-stage labeling is crucial due to the short half-life of carbon-11, demanding high-yield and rapid chemical transformations, often accomplished using automated synthesis modules. researchgate.net The successful synthesis of a carbon-11 labeled isoquinoline sulfonamide results in a radiotracer that can be used for PET imaging studies to explore its in vivo behavior. frontiersin.org
One example of a related compound is the carbon-11 labeled N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide, a derivative of the PKA inhibitor H89, which was developed for imaging Protein Kinase A (PKA). nih.gov The development of such radiotracers is a critical first step toward visualizing the distribution and activity of their targets in living organisms. frontiersin.org
Preclinical Evaluation of Biodistribution and Pharmacokinetics in Animal Models (e.g., Rodents)
Following successful radiolabeling, a preclinical evaluation is essential to understand the in vivo behavior of the new radiotracer. iaea.org These studies are typically conducted in small animal models, such as mice and rats, to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. umich.edu Biodistribution studies involve administering the radiolabeled compound to the animals and subsequently imaging them at various time points or dissecting tissues to measure the concentration of radioactivity in different organs. nih.govresearchgate.net
These evaluations provide critical data on how the tracer distributes throughout the body, its uptake in the target organs versus non-target organs, and its routes of clearance (e.g., renal or hepatobiliary). nih.govnih.gov For a potential neuroimaging agent, high uptake in the brain and low uptake in surrounding tissues like bone and blood would be desirable. Conversely, for a tracer targeting peripheral tumors, high tumor uptake and rapid clearance from the blood and other non-target tissues are preferred. nih.gov The pharmacokinetic data helps to establish the optimal time window for imaging after tracer injection. nih.gov
Table 1: Representative Biodistribution Profile of a Generic Radiolabeled Sulfonamide in Rodents
| Organ | Uptake (% Injected Dose per Gram) at 30 min p.i. | Uptake (% Injected Dose per Gram) at 60 min p.i. |
| Blood | High | Moderate |
| Heart | Low | Low |
| Lungs | Moderate | Low |
| Liver | High | High |
| Kidneys | High | Moderate |
| Spleen | Low | Low |
| Brain | Variable (Compound Dependent) | Variable (Compound Dependent) |
| Bone | Low | Low |
Note: This table represents a generalized profile based on typical findings for sulfonamide-based radiotracers and is for illustrative purposes. Actual values are highly dependent on the specific molecular structure of the compound.
Assessment of Brain Penetration and Central Nervous System (CNS) Uptake
A critical factor for any potential CNS-targeted therapeutic or imaging agent is its ability to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that restricts the passage of most substances from the bloodstream into the brain, posing a significant challenge in drug development. rsc.org For isoquinoline sulfonamides intended for neuroimaging, assessing brain penetration is a primary objective of preclinical studies. nih.govnih.gov
PET imaging itself is a powerful tool to directly measure brain uptake in living animals. nih.gov Studies in rodents can quickly reveal whether a carbon-11 labeled compound enters the brain and provide quantitative data on its concentration and distribution within different brain regions. rsc.org Factors influencing BBB penetration include molecular size, lipophilicity, polar surface area, and interaction with efflux transporters like P-glycoprotein. nih.govmdpi.com
Unfortunately, many kinase inhibitors, including some isoquinoline sulfonamide derivatives like the C-11 labeled version of H89, have demonstrated poor brain penetration, limiting their utility for imaging CNS targets. nih.gov Conversely, other sulfonamide-based compounds have been specifically engineered to enhance CNS penetration by modifying their chemical structure, for example, by "capping" the sulfonamide group to reduce its polarity. nih.govresearchgate.net Research has shown that even small changes to the molecule can significantly impact its ability to enter the brain. nih.gov
Potential for Positron Emission Tomography (PET) Imaging of Kinase Activity
The primary appeal of developing radiolabeled isoquinoline sulfonamides lies in their potential as PET tracers for imaging the in vivo activity of protein kinases. nih.govnih.gov As many isoquinoline sulfonamides are known to be kinase inhibitors, a PET tracer based on this scaffold could provide a non-invasive window into the functional status of specific kinase signaling pathways. nih.govamsterdamumc.nl
The principle behind this application is target engagement. If the radiolabeled kinase inhibitor enters a tissue (such as a tumor or the brain) and binds to its target kinase, the PET scanner will detect the signal from that tissue. nih.gov The intensity of the PET signal can provide a quantitative measure of the target kinase's expression and availability. Furthermore, such a tracer could be used in drug development to confirm that a therapeutic kinase inhibitor reaches its target in vivo and to determine the dose required to occupy the target. nih.gov While the development of radiolabeled small molecule kinase inhibitors for PET is an active area of research, challenges remain, including achieving sufficient target specificity and favorable pharmacokinetic properties. nih.govnih.gov
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets for 3-Methylisoquinoline-5-sulfonamide Derivatives
While initial research has identified key targets, the structural versatility of isoquinoline (B145761) sulfonamides suggests they may interact with a wider range of biological molecules than currently known. A significant future direction involves screening these derivatives against diverse panels of enzymes and receptors to uncover novel therapeutic applications. Recent studies have already expanded the target landscape beyond traditional kinases.
Key research findings include:
DNA Gyrase: A novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of bacterial DNA gyrase. nih.govnih.gov Unlike fluoroquinolones, these compounds bind to a distinct hydrophobic pocket in the GyrA subunit, demonstrating activity against fluoroquinolone-resistant clinical isolates of Escherichia coli. nih.govnih.govamsterdamumc.nl
Carbonic Anhydrases (CAs): Quinoline-based sulfonamides have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII. nih.govmdpi.com Certain derivatives show single-digit nanomolar inhibition constants, highlighting their potential in cancer therapy. mdpi.com
Pyruvate (B1213749) Kinase M2 (PKM2): As an enzyme critical for cancer metabolism, PKM2 has emerged as a therapeutic target. mdpi.com Quinoline-8-sulfonamide (B86410) derivatives have been designed as modulators of PKM2, demonstrating the ability to reduce intracellular pyruvate levels and inhibit cancer cell proliferation. mdpi.com
Neuro-related Enzymes: In the context of neurodegenerative diseases like Alzheimer's, quinoline-sulfonamide hybrids have been designed as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), showcasing their potential as multi-target neurotherapeutics. rsc.org
Protein Kinase B (PKB): Structure-based drug design has led to the development of isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB/Akt), a crucial node in cell survival signaling pathways, making them potential antitumor agents. nih.gov
Retinoid-related Orphan Receptor Gamma (RORγ): A high-throughput screening campaign identified quinoline (B57606) sulfonamides as inhibitors of RORγ, a nuclear hormone receptor involved in autoimmune conditions. nih.gov
| Biological Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| DNA Gyrase (Allosteric Site) | Antibacterial | Active against fluoroquinolone-resistant bacteria. | nih.govnih.gov |
| Carbonic Anhydrase (hCA IX, XII) | Oncology | Potent, selective inhibition of tumor-associated isoforms. | nih.govmdpi.com |
| Pyruvate Kinase M2 (PKM2) | Oncology | Modulates cancer metabolism and reduces cell proliferation. | mdpi.com |
| MAO & Cholinesterases | Neurodegenerative Disease | Dual inhibitors with potential for treating Alzheimer's disease. | rsc.org |
| Protein Kinase B (PKB/Akt) | Oncology | Inhibits key cell survival signaling pathways. | nih.gov |
| RORγ | Autoimmune Disease | Identified as inverse agonists through high-throughput screening. | nih.gov |
Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity
The development of next-generation analogues focuses on refining the molecular structure to improve potency, and crucially, selectivity for the intended target over off-target proteins. This involves sophisticated medicinal chemistry strategies to optimize structure-activity relationships (SAR).
Key strategies and findings include:
Conformational Restriction: To enhance cellular uptake and activity, particularly in Gram-negative bacteria, researchers have reduced the number of rotatable bonds in the linker region of isoquinoline sulfonamides. nih.gov This strategy led to the development of more potent antibacterial compounds like LEI-800. nih.govresearchgate.net
Isomeric Variation: The position of the sulfonamide group on the molecule has been shown to be critical for selectivity. Systematic synthesis and testing of ortho-, meta-, and para-substituted regioisomers of quinoline-based benzenesulfonamides revealed that para-sulfonamide derivatives generally displayed the best inhibitory activity against cancer-related carbonic anhydrase isoforms hCA IX and hCA XII. nih.govmdpi.com
Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules that combine the isoquinoline-sulfonamide scaffold with other pharmacologically active moieties. For instance, acetylenic derivatives of quinoline-5-sulfonamide (B3425427) have been used as substrates to create hybrid systems containing a 1,2,3-triazole scaffold via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.commdpi.com
Scaffold Hopping and Acylation: To explore new chemical space while retaining the key pharmacophore, researchers have used techniques like scaffold hopping. The synthesis of indoline-5-sulfonamide (B1311495) analogs, followed by acylation at the 1-position, has yielded potent inhibitors of carbonic anhydrases IX and XII. mdpi.com
The synthesis of these novel derivatives is a meticulous process, often involving multiple steps and purification by column chromatography, with structural confirmation performed using advanced spectroscopic methods such as 1H and 13C NMR and high-resolution mass spectrometry (HR-MS). mdpi.comresearchgate.net
Advanced In Vitro and Ex Vivo Assays for Efficacy Assessment
Evaluating the efficacy of newly synthesized this compound derivatives requires a suite of advanced assays to move beyond simple binding and measure functional cellular and tissue-level effects. These assays provide critical data on the mechanism of action and therapeutic potential.
| Assay Type | Purpose | Example Application | Reference |
|---|---|---|---|
| Gel-Based Supercoiling Assay | To directly measure the inhibition of DNA gyrase activity. | Assessing the ability of LEI-800 to inhibit the ATP-dependent supercoiling activity of recombinant E. coli DNA gyrase. | nih.gov |
| Whole-Genome Sequencing (WGS) | To identify the molecular target by analyzing mutations in resistant bacterial colonies. | WGS of resistant E. coli mutants unanimously pointed to the DNA gyrase complex as the target of isoquinoline sulfonamides. | nih.govnih.gov |
| Cell Viability (MTT) Assay | To determine the cytotoxic or anti-proliferative effect on cancer cell lines. | Evaluating quinazoline (B50416) sulfonamide conjugates against HepG2, MCF-7, HCT116, and A549 cancer cell lines. | nih.gov |
| Fluorometric Analysis | To quantify intracellular metabolite levels as a measure of target engagement. | Measuring the reduction of intracellular pyruvate levels in A549 lung cancer cells treated with a PKM2 inhibitor. | mdpi.com |
| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at specific phases (e.g., G2/M). | Showing that a potent quinazoline sulfonamide derivative induced apoptosis and cell cycle arrest at the G2/M phase in MCF-7 cells. | nih.gov |
| Ex Vivo Tissue Assays | To study the pharmacological effects on functionally active isolated tissues. | Testing isoquinoline precursors on isolated rat gastric smooth muscle preparations to determine effects on spontaneous contractile activity. | mdpi.com |
| Intracellular Bacteria Clearance Assay | To assess the ability of an antibacterial compound to kill bacteria residing within host cells. | Investigating the ability of lead alkynyl isoquinolines to clear intracellular MRSA from infected macrophages. | nih.gov |
Strategic Combination Therapies Involving Isoquinoline Sulfonamides
A key strategy to enhance therapeutic efficacy and combat drug resistance is the use of combination therapies. mdpi.com Isoquinoline sulfonamides can be paired with other agents to achieve synergistic effects, where the combined effect is greater than the sum of the individual effects.
Future research will focus on identifying optimal drug combinations. For example:
Overcoming Permeability Barriers: In the context of antibacterial research, the isoquinoline sulfonamide LEI-800 showed a clear synergistic effect when combined with polymyxin (B74138) B nonapeptide (PMBN), an agent that disrupts the outer membrane of Gram-negative bacteria. nih.gov This suggests that combining these sulfonamides with membrane-permeabilizing agents could broaden their spectrum of activity.
Quantitative Synergy Assessment: The effectiveness of such combinations is often evaluated using a checkerboard assay, which systematically tests different concentration pairings of two drugs. nih.gov The results can be quantified using the fractional inhibitory concentration index (FICI), where an FICI value of ≤ 0.5 is indicative of synergy. mdpi.com
Enhancing Standard Antibiotics: Plant-derived compounds, including alkaloids, have been shown to have synergistic effects when combined with conventional antibiotics like gentamicin (B1671437) and cephalothin, reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. science.gov This principle can be applied to isoquinoline sulfonamides, pairing them with established antibiotics to potentially resensitize resistant strains or lower required dosages.
Computational Design for Precision Pharmacology
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. They allow for the rational design of new this compound derivatives with predicted high affinity and selectivity for their targets.
Key computational approaches include:
Molecular Docking and Dynamics: These techniques were used to design a series of quinoline-8-sulfonamide derivatives as modulators of the PKM2 enzyme. mdpi.com Docking predicts the binding pose of a molecule in the active site of a protein, while molecular dynamics simulations provide insight into the stability of the protein-ligand complex over time.
Structure-Based Drug Design (SBDD): The determination of high-resolution structures of a target protein in complex with an inhibitor is a cornerstone of modern drug design. Using single-particle cryogenic electron microscopy (cryo-EM), researchers solved the structure of DNA gyrase bound to the inhibitor LEI-800. nih.govnih.gov This revealed an unprecedented allosteric binding site, providing a structural blueprint for the design of next-generation antibiotics that operate via this novel mechanism. nih.govamsterdamumc.nl
Pharmacophore Modeling: By analyzing the structures of known active compounds, computational models can identify the key chemical features (the "pharmacophore") required for biological activity. This information guides the design of new molecules that possess these features, increasing the probability of discovering potent compounds.
These computational methods, combined with advanced synthesis and biological evaluation, will drive the development of precisely targeted isoquinoline sulfonamide-based therapies with improved efficacy and potential for clinical application.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 3-Methylisoquinoline-5-sulfonamide in synthesized batches?
- Methodology : Use spectroscopic techniques such as <sup>1</sup>H/<sup>13</sup>C NMR to verify aromatic protons and methyl groups, high-resolution mass spectrometry (HRMS) to confirm molecular weight, and FT-IR to validate sulfonamide functional groups. Cross-reference spectral data with PubChem records (InChI Key:
JNFLMLXVMRQVFI-UHFFFAOYSA-N, Canonical SMILES:C1COCCN1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)O) . For purity assessment, employ HPLC-UV with a C18 column and compare retention times against certified standards.
Q. What are the key solubility and stability parameters to consider when designing in vitro assays?
- Methodology : Determine solubility in common solvents (e.g., DMSO, PBS) using gravimetric analysis or UV-Vis spectrophotometry . Assess stability under varying pH (e.g., 4–9) and temperatures (4°C, 25°C, 37°C) via accelerated stability testing over 72 hours. Monitor degradation products using LC-MS .
| Parameter | Recommended Test Method | Reference Standard |
|---|---|---|
| Solubility in DMSO | UV-Vis at λmax 254 nm | ≥10 mg/mL for stock solutions |
| Thermal Stability | LC-MS after 24h at 37°C | <5% degradation |
Q. What synthetic routes are reported for this compound, and how can yield optimization be achieved?
- Methodology : Review published protocols for sulfonylation of isoquinoline precursors using chlorosulfonic acid, followed by methylation with iodomethane. Optimize reaction conditions (e.g., temperature, catalyst) via Design of Experiments (DoE) . Monitor intermediates with TLC and isolate products via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate the compound’s enzyme inhibition efficacy?
- Methodology : Use enzyme kinetics assays (e.g., fluorescence-based) with varying substrate concentrations (0.1–100 µM) and measure IC50 values. Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). Apply non-linear regression analysis (Hill equation) to calculate potency. Validate results across three biological replicates .
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups for bioactivity?
- Methodology : Synthesize analogs with modifications to the methyl group, sulfonamide moiety, or isoquinoline ring. Test analogs in cell-based assays (e.g., IC50 in cancer cell lines) and compare results to the parent compound. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology : Conduct a systematic review to identify confounding variables (e.g., assay conditions, cell line variability). Perform meta-analysis using fixed/random-effects models to aggregate data. Validate findings through independent replication under standardized protocols (e.g., identical cell passage numbers, reagent batches) .
Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?
- Methodology : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. For dose-response validation, employ ANOVA with post-hoc Tukey tests to compare treatment groups .
Methodological Best Practices
- Data Presentation : Avoid overcrowding figures with chemical structures; instead, use summary tables for analogs (e.g., IC50, solubility) and highlight key SAR trends in a single schematic .
- Ethical Compliance : For studies involving animal models, obtain IACUC approval (protocol number, institution) and adhere to ARRIVE guidelines for reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
